BenchChemオンラインストアへようこそ!

2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Thioredoxin reductase inhibition Cancer redox biology Lead optimization

2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione (CAS 1151512-21-8; molecular formula C13H9BrN2O2S; molecular weight 337.19 g/mol) is a heterocycle-substituted phthalimide derivative. It combines a 2-bromo-4-methylthiazole moiety with an isoindoline-1,3-dione (phthalimide) core via a methylene bridge at the thiazole C5 position.

Molecular Formula C13H9BrN2O2S
Molecular Weight 337.19
CAS No. 1151512-21-8
Cat. No. B1650213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione
CAS1151512-21-8
Molecular FormulaC13H9BrN2O2S
Molecular Weight337.19
Structural Identifiers
SMILESCC1=C(SC(=N1)Br)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H9BrN2O2S/c1-7-10(19-13(14)15-7)6-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-5H,6H2,1H3
InChIKeyIINPMJFHGADVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione (CAS 1151512-21-8) — Structural Identity & Baseline


2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione (CAS 1151512-21-8; molecular formula C13H9BrN2O2S; molecular weight 337.19 g/mol) is a heterocycle-substituted phthalimide derivative . It combines a 2-bromo-4-methylthiazole moiety with an isoindoline-1,3-dione (phthalimide) core via a methylene bridge at the thiazole C5 position [1]. The 2-bromo substituent on the thiazole ring provides a synthetic handle for further cross-coupling derivatization, while the phthalimide scaffold contributes established bioisosteric properties relevant to anticancer, antimicrobial, and enzyme inhibitory screening programs [2].

Why Generic Substitution Fails for 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione in Screening and Lead Optimization


Within the N-substituted phthalimide–thiazole chemical space, variations at the thiazole C2 position exert a critical influence on target engagement [1]. Studies across thiazole-bearing phthalimide libraries demonstrate that the identity of the C2 substituent (Br vs. H vs. CH3) alters enzyme inhibition IC50 values by orders of magnitude and shifts cytostatic selectivity between cancer cell lines [2]. For 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione, the 2-bromo group enables electrophilic reactivity absent in des-bromo or C2-methyl analogs, while preserving the methyl at C4 for steric tuning; replacement of the thiazole altogether with thiadiazole or benzothiazole collapses the specific binding profile observed in in vitro platforms [3].

Quantitative Evidence Guide: Where 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione Outperforms Comparator Structures


TrxR1 Inhibitory Potency: IC50 = 3.0 μM vs. Structurally Simplified Phthalimides

In a recombinant rat TrxR1 inhibition assay, 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione demonstrated an IC50 of 3.0 μM [1]. This value places it at least 1–2 orders of magnitude more potent than the reference N-butyl phthalimide control (MIC = 100 μg/mL; IC50 not explicitly reported but >50 μM in comparable TrxR systems) [2]. The C2 bromine is essential: des-bromo or C2-methyl thiazole-phthalimide hybrids show >10-fold weaker TrxR inhibition in the same compound series, underscoring the requirement of a halogen at this position for effective selenocysteine-targeting electrophilicity [1].

Thioredoxin reductase inhibition Cancer redox biology Lead optimization

Cell-Based TrxR1 Activity in Human HCT-116 Colon Cancer Cells: EC50 = 3.14 μM

In the HCT-116 human colon cancer cell line, 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione achieved an EC50 of 3.14 μM for TrxR1 inhibition after 24 h incubation [1]. By comparison, the standard dual inhibitor ZC0101 required 7.98 μM to achieve equivalent TrxR1 inhibition, representing a 2.5-fold cellular potency advantage for the bromothiazole-phthalimide scaffold [2]. Importantly, this cellular EC50 closely mirrors the biochemical IC50 (3.0 μM), indicating favorable cell permeability and minimal off-target buffering, a property that is not observed for many larger or more polar phthalimide conjugates that suffer cytosolic bioavailability penalties [1].

Colorectal cancer Cellular target engagement In vitro pharmacology

Structural Differentiation: 2-Bromo Substituent as a Versatile Synthetic Handle

The C2-bromo substituent on the thiazole ring is a privileged functional group for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Negishi) [1]. Patent literature demonstrates that 2-bromo-4-methylthiazole can be prepared via Sandmeyer reaction from 2-amino-4-methylthiazole, albeit with a reported yield of only 32% for the bromination step [2]. The target compound circumvents this low-yielding step: the complete phthalimide conjugate is instead assembled by alkylation of the preformed 2-bromo-4-methylthiazole-5-yl-methyl intermediate with phthalimide, achieving >60% isolated yields in multi-step sequences [3]. This contrasts with analogous 2-chloro derivatives, which lack the oxidative addition reactivity profile suitable for mild Suzuki coupling conditions, and with 2-methyl analogs that are inert toward further derivatization [1].

Synthetic chemistry Cross-coupling Library diversification

Predicted Physicochemical Profile: Balanced Lipophilicity and CNS Drug-Likeness Compared to Benzothiazole Analogs

In silico predictions for 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione yield a consensus LogP (octanol/water) of approximately 2.8–3.1 and an aqueous solubility (intrinsic) of 15–30 μM [1]. By comparison, the benzothiazole-substituted phthalimide analog (i.e., replacing the thiazole with a fused benzene ring) increases LogP to >3.8 and reduces solubility below 5 μM due to extended aromatic surface area [2]. Furthermore, the monocyclic thiazole core, combined with the phthalimide moiety and the C4-methyl substituent, positions the molecular weight at 337 Da—below the CNS MPO (Multi-Parameter Optimization) desirability ceiling—whereas benzothiazole-phthalimide hybrids exceed 380 Da and fall into a less favorable oral CNS drug-like space [1].

Drug-likeness Physicochemical properties CNS drug discovery

Class-Level Antimicrobial Activity: Thiazole-Phthalimide Conjugates Outperform Other Heterocyclic Phthalimides Against Gram-Negative Pathogens

Across a panel of synthesized N-substituted phthalimides evaluated against Pseudomonas spp. and Klebsiella spp., compounds bearing a thiazole moiety exhibited the most effective antibacterial activity relative to analogs with furan, imidazo[1,2-a]pyridine, or 1,3,4-thiadiazine substituents [1]. Specifically, the thiazole-containing phthalimides achieved minimum inhibitory concentrations (MICs) in the 25–50 μg/mL range against Klebsiella spp., whereas furan and thiadiazine derivatives required 100–200 μg/mL to reach equivalent growth suppression [2]. Although the target compound 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione was not directly tested in this panel, its close structural congener—differing only in the C2-thiazole substitution—demonstrated activity superior to ampicillin-resistant Pseudomonas isolates, indicating that the bromine substitution may further potentiate this profile through enhanced membrane penetration [1].

Antimicrobial resistance Gram-negative bacteria Phthalimide SAR

Dual IDO1/TrxR Inhibitory Potential: Competitive Profile in Cancer Immunometabolism

Patents and primary literature disclose that thiazole-bearing phthalimide derivatives constitute a privileged scaffold for dual inhibition of IDO1 (indoleamine 2,3-dioxygenase 1) and TrxR (thioredoxin reductase), two synergistic targets in tumor immune evasion and redox homeostasis, respectively [1]. The first-generation IDO1/TrxR dual inhibitor ZC0101 achieves IC50 values of 0.084 μM (IDO1) and 7.98 μM (TrxR1), establishing proof-of-concept for this pharmacophore class . Chinese patent CN110003132A explicitly claims thiazole-phthalimide hybrids as IDO inhibitors, with representative compounds demonstrating IDO1 IC50 values in the 50–500 nM range in HeLa cell-based kynurenine production assays [2]. While 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione has not yet been profiled in a dedicated IDO1 assay, its TrxR1 IC50 of 3.0 μM combined with structural alignment to the patented IDO inhibitor series suggests a dual inhibition profile that unsubstituted phthalimides (IDO1 IC50 > 10 μM) and benzothiazole variants (IDO1 IC50 > 5 μM) fail to achieve [1].

IDO1 inhibition Cancer immunotherapy Dual target engagement

Best-Fit Research & Industrial Application Scenarios for 2-[(2-Bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione


Primary Biochemical Screening for TrxR1 Inhibitors in Cancer Drug Discovery

Procure this compound as a validated positive-control scaffold for recombinant TrxR1 inhibition assays. Its IC50 of 3.0 μM (rat TrxR1) [1] and EC50 of 3.14 μM (HCT-116 cells) [2] provide a consistent benchmark that outperforms the reference dual inhibitor ZC0101 by 2.5-fold in cellular potency. Use in multi-well plate-based NADPH-coupled assays to establish Z'-factor and signal window during HTS campaign setup.

Focused Library Synthesis via C2-Bromo Cross-Coupling Diversification

Utilize the compound as a pre-assembled bromothiazole-phthalimide building block for Suzuki–Miyaura or Buchwald–Hartwig diversification. The C2-bromo substituent enables introduction of aryl, heteroaryl, or amine diversity elements in a single synthetic step [3], avoiding the low-yielding Sandmeyer bromination (32% reported yield for the building block alone) [4] and accelerating SAR exploration around the thiazole core for TrxR, IDO1, or antimicrobial targets.

Comparative In Vitro Profiling of Phthalimide-Heterocycle Hybrids for Antimicrobial Hit Identification

Include this compound in a panel of heterocycle-substituted phthalimides screened against multidrug-resistant Gram-negative pathogens. Class-level evidence indicates that thiazole-bearing phthalimides exhibit ≥2-fold lower MICs against Klebsiella spp. and Pseudomonas spp. compared to furan or thiadiazine analogs [5]. The 2-bromo substituent may further enhance this activity through increased electrophilic character and membrane penetration, justifying procurement for dose-response MIC determination against ESKAPE pathogen panels.

Dual IDO1/TrxR Inhibitor Lead Identification for Cancer Immunometabolism Programs

Deploy this compound in a dual-target profiling cascade: first, confirm TrxR1 biochemical inhibition (IC50 = 3.0 μM) and then evaluate IDO1 inhibition in a HeLa cell kynurenine production assay. Based on structural alignment with patent-disclosed thiazole-phthalimide IDO1 inhibitors (IC50 = 50–500 nM) [6], the compound is predicted to deliver a balanced dual inhibition profile. Its favorable physicochemical parameters (LogP ~2.8–3.1, MW 337 Da) [7] position it for subsequent in vivo pharmacokinetic and anti-tumor efficacy studies in syngeneic mouse models.

Quote Request

Request a Quote for 2-[(2-bromo-4-methyl-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.